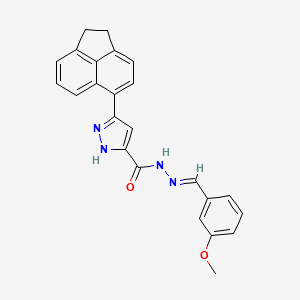
(3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate benzaldehyde derivatives with pyrrolidinone precursors. Common reagents include:
- 4-chlorobenzaldehyde
- 4-methoxybenzaldehyde
- Phenylhydrazine
- Pyrrolidinone
The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with an acid or base catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal chemistry research focuses on the compound’s potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of (3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- (3E)-3-(4-bromobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-fluorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzylidene group may impart distinct properties compared to other similar compounds.
属性
分子式 |
C24H18ClNO2 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
(3E)-3-[(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H18ClNO2/c1-28-22-13-11-21(12-14-22)26-23(18-5-3-2-4-6-18)16-19(24(26)27)15-17-7-9-20(25)10-8-17/h2-16H,1H3/b19-15+ |
InChI 键 |
OMTCTIZBMXTDMA-XDJHFCHBSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692148.png)
![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692161.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692163.png)

![N'-{(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692168.png)
![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11692170.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692171.png)


![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![5-[(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11692204.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11692222.png)
